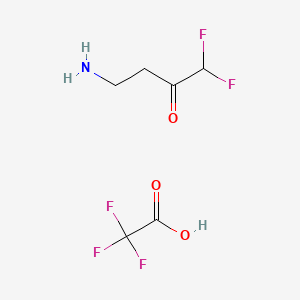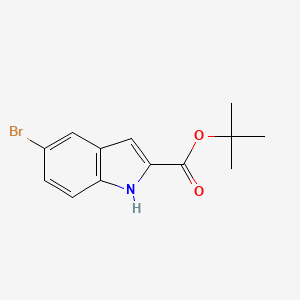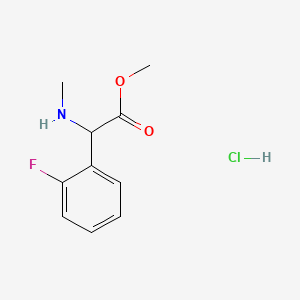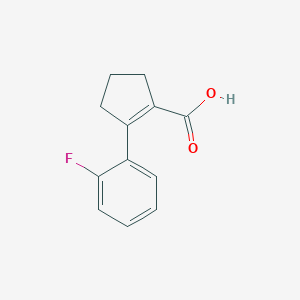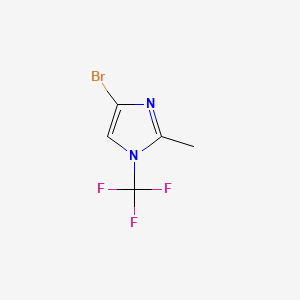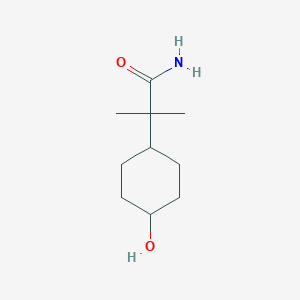![molecular formula C9H7BrO2 B13466814 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with the molecular formula C9H7BrO2. It is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, a bicyclic structure that is known for its unique chemical properties. The presence of a bromine atom and a carboxylic acid group in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a carboxylic acid group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions .
Chemical Reactions Analysis
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of a diacid derivative.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Scientific Research Applications
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group allow it to participate in a range of chemical reactions, including binding to enzymes and receptors. The pathways involved in its action depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-Bromobenzocyclobutene: Similar in structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Contains additional functional groups that provide different chemical properties and applications
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
InChI Key |
ZGUVWEWSJSVSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


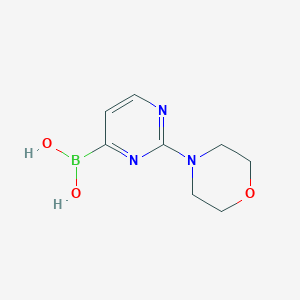
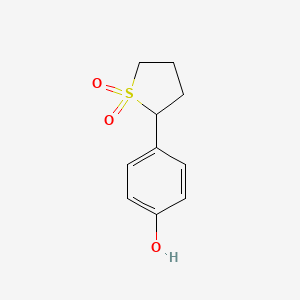
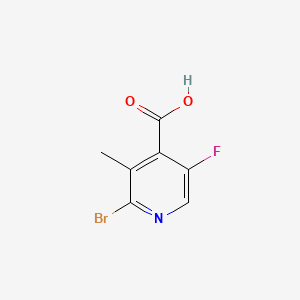
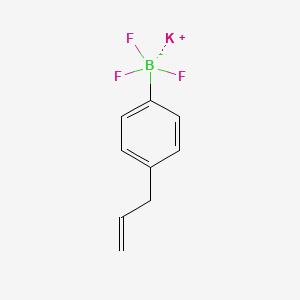

![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
